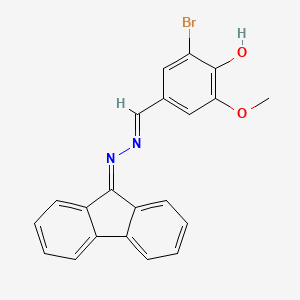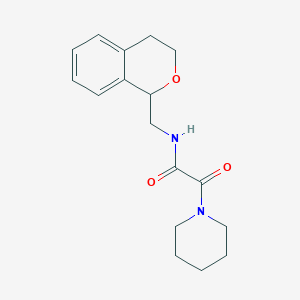![molecular formula C18H29NO4 B6006955 methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6006955.png)
methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as Methyl-BB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent.
作用機序
The mechanism of action of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood, but it has been shown to modulate various signaling pathways involved in inflammation, oxidative stress, and neuroprotection. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. It also has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's and Parkinson's disease. It also has been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. It also has been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify. It is also stable under normal laboratory conditions. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been shown to have low toxicity and is well-tolerated in animal models. However, methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has some limitations for lab experiments. It is relatively expensive compared to other compounds. It also has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. One area of research is to further elucidate the mechanism of action of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. This will help to identify potential targets for therapeutic intervention. Another area of research is to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in combination with other therapeutic agents. This could enhance the efficacy of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in treating various diseases. Additionally, more studies are needed to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in human clinical trials. This will help to determine the safety and efficacy of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in humans. Finally, more research is needed to investigate the potential of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate in treating other diseases and conditions.
合成法
The synthesis of methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate involves the reaction of 5-(1-butylamino)pentylidene-2,2-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base. The reaction yields methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate as a yellow crystalline solid. The purity of the compound can be increased by recrystallization from an appropriate solvent.
科学的研究の応用
Methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied for its potential as a therapeutic agent for various diseases and conditions. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. methyl 5-[1-(butylamino)butylidene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been studied in vitro and in vivo for its potential in treating neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's disease. It has also been studied for its potential in treating cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
methyl 3-(N-butyl-C-propylcarbonimidoyl)-2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO4/c1-6-8-10-19-12(9-7-2)14-13(20)11-18(3,4)15(16(14)21)17(22)23-5/h15,21H,6-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJTZMGUNFRTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(CCC)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[2-(dimethylamino)ethyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6006888.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6006894.png)
![7-(4-fluorobenzyl)-2-isobutyryl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6006896.png)

![N''-(6-{[(4-chlorophenyl)thio]methyl}-4-oxo-1,4-dihydro-2-pyrimidinyl)-N-(2,4-dimethylphenyl)guanidine](/img/structure/B6006913.png)

![2-fluoro-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B6006918.png)

![1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-[4-(methylthio)benzyl]ethanamine](/img/structure/B6006932.png)
![N'-[1-(2,5-dihydroxyphenyl)ethylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6006937.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(2-furyl)-N-methyl-2-oxoacetamide](/img/structure/B6006942.png)
![N-(2-isopropoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6006948.png)
![2-{[1-(3,4-dimethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B6006950.png)